molecular formula C12H18ClF2N B1433045 1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride CAS No. 1864074-58-7

1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

Cat. No. B1433045
CAS RN: 1864074-58-7
M. Wt: 249.73 g/mol
InChI Key: RZZPPWNCJCERNJ-UHFFFAOYSA-N
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Description

“1-(2,5-Difluorophenyl)biguanide hydrochloride” is a chemical compound with the molecular formula C8H10ClF2N5. It has a molecular weight of 249.65 .


Molecular Structure Analysis

The molecular structure of this compound includes a biguanide group attached to a 2,5-difluorophenyl group .


Physical And Chemical Properties Analysis

This compound has a melting point of 225-230 °C . Other physical and chemical properties such as density, boiling point, vapor pressure, etc., are not available in the retrieved data.

Scientific Research Applications

Safety-Catch Principle for Sulfonic Acids Protection

A novel method was developed for protecting sulfonic acids using the safety-catch principle. This approach is applicable to the protection of sulfonic acids and can be utilized in a multiparallel format, indicating its potential in synthesizing taurine derivatives and other sulfonate-containing compounds for various research applications (Seeberger et al., 2007).

Asymmetric Hydrophosphination Reaction

Research into asymmetric hydrophosphination reactions has led to the development of a novel chiral palladacycle, derived from an amine ligand synthesized through a three-step route. This palladacycle was used to promote asymmetric hydrophosphination, highlighting its utility in synthesizing enantiomerically pure compounds (Yap et al., 2014).

Photochemical Dimerization

The study on the photochemical dimerization of fluorinated dibenzylideneacetone in chloroform solution provides insights into the reactivity and dimerization patterns of fluorinated compounds under sunlight, which may have implications for the development of new materials or chemical processes (Schwarzer & Weber, 2014).

Domino Reaction in Water

The catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine was used to synthesize novel furan derivatives. This process represents an environmentally friendly synthesis method that could be applied in the creation of novel organic compounds with potential applications in various fields of research (Zhao et al., 2020).

properties

IUPAC Name

1-(2,5-difluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N.ClH/c1-12(2,3)7-11(15)9-6-8(13)4-5-10(9)14;/h4-6,11H,7,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZPPWNCJCERNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=C(C=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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